2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide (CMN) is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of nitroaromatic compounds, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide is not fully understood. However, it has been proposed that 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has been shown to have a significant effect on various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has also been shown to induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide is its ability to inhibit the growth of cancer cells at relatively low concentrations. It is also relatively easy to synthesize and can be obtained in good yields. However, 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has some limitations, including its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide involves the reaction between 2-chloro-5-nitrobenzoic acid and 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yields.
Scientific Research Applications
2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells.
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)16-14(18)12-8-10(17(19)20)5-6-13(12)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFXODGSMOZHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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